RGX-104 free Acid

Übersicht

Beschreibung

Es wurde entwickelt, um die Dysregulation des Apolipoproteins E (APOE) zu zielen und die Antitumor-Immunität zu verbessern, indem es die Tumorangiogenese hemmt, myeloide suppressive Zellen (MDSC) erschöpft und zytotoxische T-Lymphozyten (CTL) aktiviert .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Abequolixron umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung der endgültigen Verbindung. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es beinhaltet in der Regel organische Synthesetechniken wie nucleophile Substitution, Oxidation und Reduktionsreaktionen unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Abequolixron würde wahrscheinlich die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von großtechnischen Reaktoren und die Gewährleistung der Reinheit und Konsistenz des Endprodukts. Die spezifischen industriellen Verfahren sind urheberrechtlich geschützt und nicht öffentlich zugänglich .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of abequolixron involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions under controlled conditions .

Industrial Production Methods

Industrial production of abequolixron would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring the purity and consistency of the final product. The specific industrial methods are proprietary and not publicly available .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Abequolixron durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nucleophile (z. B. Natriumhydroxid). Die Reaktionen werden in der Regel unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschte Produktbildung zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen Ketone oder Aldehyde erzeugen, während Reduktionsreaktionen Alkohole erzeugen können .

Wissenschaftliche Forschungsanwendungen

RGX-104, also known as abequolixron, is a liver-X nuclear hormone receptor (LXR) agonist with potential immunomodulating and antineoplastic activities . It has been investigated for its role in cancer immunotherapy, particularly in modulating the tumor microenvironment and innate immunity .

Scientific Research Applications

Mechanism of Action

RGX-104 selectively targets and binds to LXRbeta, activating LXRbeta-mediated signaling . This activation leads to the transcription of tumor suppressor genes and the downregulation of tumor promoter genes . Specifically, RGX-104 activates the expression of apolipoprotein E (ApoE), a tumor suppressor protein, in tumor cells and certain immune cells .

Immunomodulation and Cancer Immunotherapy

RGX-104 modulates innate immunity by transcriptionally activating the ApoE gene, which results in the depletion of immunosuppressive myeloid-derived suppressor cells (MDSCs), tumor cells, and endothelial cells within the tumor microenvironment . By reducing MDSCs, RGX-104 helps reverse immune evasion, enhance anti-tumor immune responses, and inhibit tumor cell proliferation .

Preclinical Studies

In vivo studies have demonstrated the efficacy of RGX-104 in suppressing tumor growth across various cancer types . When administered orally to mice with visible tumors at a dosage of 100 mg/kg daily, RGX-104 effectively reduced tumor growth . The combination of RGX-104 with anti-PD-1 antibodies has shown enhanced anti-tumor effects compared to either drug alone . Studies have also shown that RGX-104 reduces both granulocytic and monocytic intra-tumoral MDSC subpopulations .

Clinical Trials

RGX-104 is currently in Phase 1 clinical trials for patients with metastatic solid cancers or lymphomas that have progressed on standard treatments .

Combination Therapy

Combining RGX-104 with photodynamic therapy (PDT) has shown promise in enhancing gasdermin E (GSDME)-dependent pyroptosis, a form of programmed cell death that can stimulate anti-tumor immunity . The combination of RGX-104 and anti-PD-1 antibody was found to be more effective than either drug administered alone .

Case Studies and Research Findings

LXR Activation and Tumor Microenvironment

RGX-104 remodels the tumor microenvironment (TME) through transcriptional activation of ApoE, which regresses myeloid-derived suppressor cells (MDSCs) activity . This creates a more favorable environment for intensifying pyroptosis .

Impact on Myeloid-Derived Suppressor Cells (MDSCs)

LXR activation reduces the abundance of tumoral MDSCs both in vitro and in vivo . Studies showed a significant reduction in both granulocytic (66% reduction) and monocytic (47% reduction) intra-tumoral MDSC subpopulations upon LXR activation . Adoptive transfer studies confirmed that LXR agonism could reduce transferred MDSCs in recipient mice, suggesting enhanced cell death or active killing as the primary mechanism of MDSC reduction .

Effects on T-Cell Response

LXRβ-mediated MDSC depletion leads to an increase in tumor-infiltrating IFN-γ+ TNF-α+ double-positive CD4+ T cells . LXR agonist therapy elicits a tumor-antigen-specific T cell response and a significant expansion of activated tumor-infiltrating gp100-specific CD8+ T cells .

RGX-104 and Intestinal Regeneration

LXR activation regulates intestinal regeneration and tumorigenesis . Studies using RGX-104 in organoid models have shown increased budding, indicating that LXR activation primes the epithelium for increased regenerative growth .

Data Table

Wirkmechanismus

Abequolixron exerts its effects by activating the liver X receptor (LXR), which in turn activates the expression of apolipoprotein E (APOE). This activation leads to the inhibition of tumor angiogenesis, depletion of myeloid-derived suppressor cells (MDSC), and activation of cytotoxic T lymphocytes (CTL). These actions collectively enhance the anti-tumor immune response .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ompenaclid (RGX-202): Ein oraler niedermolekularer Inhibitor von SLC6A8, der die Apoptose von Darmkrebszellen induziert.

Einzigartigkeit von Abequolixron

Abequolixron ist aufgrund seines spezifischen Wirkmechanismus als LXR-Agonist, der auf die APOE-Dysregulation abzielt, einzigartig. Dieser einzigartige Mechanismus ermöglicht es, die Immunantwort zu modulieren und das Tumorwachstum über mehrere Pfade zu hemmen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Biologische Aktivität

RGX-104 free acid is a synthetic agonist of the Liver X Receptor (LXR), specifically targeting LXRβ. This compound has garnered attention for its potential biological activities, particularly in the context of cancer immunotherapy and metabolic regulation. The following sections provide a detailed overview of RGX-104's biological activity, including its mechanisms, preclinical findings, and clinical trial data.

RGX-104 functions primarily through the activation of LXRβ, which plays a crucial role in regulating cholesterol homeostasis and modulating immune responses. The activation of LXRβ leads to:

- Increased Expression of Apolipoprotein E (ApoE) : ApoE is a tumor suppressor protein that has been shown to inhibit tumor growth and metastasis .

- Reduction of Myeloid-Derived Suppressor Cells (MDSCs) : RGX-104 has been demonstrated to decrease the abundance of MDSCs in various tumor models, thereby enhancing anti-tumor immunity .

Preclinical Studies

Multiple studies have investigated the effects of RGX-104 on tumor growth and immune modulation:

- Tumor Growth Suppression : In animal models bearing various types of tumors (lung, melanoma, ovarian, etc.), RGX-104 administration resulted in significant tumor growth suppression. In some cases, complete tumor regressions were observed .

- Immune Response Activation : Flow cytometry analyses indicated that RGX-104 treatment led to a substantial reduction in both granulocytic and monocytic MDSCs, promoting a Th1 immune response characterized by increased CD4+ T cell activation .

Case Study: Combination Therapy

A notable study explored the combination of RGX-104 with anti-PD-1 therapy in a Lewis lung cancer model. The results showed that this combination yielded synergistic anti-tumor activity, highlighting the potential for RGX-104 to enhance existing immunotherapies .

Clinical Trials

RGX-104 is currently being evaluated in clinical settings:

- Phase I Clinical Trials : RGX-104 is being tested as both monotherapy and in combination with docetaxel for patients with advanced solid or hematologic malignancies. Preliminary results indicate a disease control rate (DCR) of 42% for monotherapy and 66% when combined with docetaxel .

Summary of Clinical Findings

| Trial Phase | Treatment Type | Disease Type | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Notable Adverse Effects |

|---|---|---|---|---|---|

| I | Monotherapy | Advanced malignancies | 22% | 42% | Neutropenia |

| I | Combination | Advanced malignancies | 22% | 66% | Neutropenia |

Eigenschaften

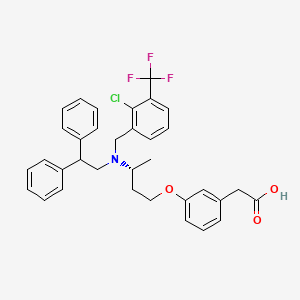

IUPAC Name |

2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJZDYOBXVOTSA-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610318-54-2 | |

| Record name | SB 742881 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abequolixron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABEQUOLIXRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26B92650V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.